LogP (Hydrophilicity) Compared to 6‑Bromo, 6‑Fluoro, and 6‑Trifluoromethyl Analogs
(6-(Methylsulfonyl)pyridin-3-yl)methanol exhibits a computed LogP of –1.77, indicating markedly higher hydrophilicity than its 6‑bromo (LogP = 1.34), 6‑fluoro (LogP = 0.713), and 6‑trifluoromethyl (LogP = 0.51) congeners . This represents a LogP reduction of approximately 3.11 log units versus the 6‑bromo analogue and 2.28 log units versus the 6‑trifluoromethyl analogue, translating to a >100‑fold increase in predicted aqueous solubility partitioning.
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = –1.77 |
| Comparator Or Baseline | 6‑Bromo: LogP = 1.34; 6‑Fluoro: LogP = 0.713; 6‑Trifluoromethyl: LogP = 0.51 |
| Quantified Difference | ΔLogP = –3.11 to –2.28 |
| Conditions | Computed by XLogP3 or equivalent algorithm; values from public compound databases |
Why This Matters
Higher hydrophilicity directly impacts aqueous solubility, formulation feasibility, and pharmacokinetic profile of drug candidates derived from this building block, making it the preferred choice for projects requiring polar intermediates.
